3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide
CAS No.: 862825-02-3
Cat. No.: VC4530611
Molecular Formula: C16H14N4O2
Molecular Weight: 294.314
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862825-02-3 |
|---|---|
| Molecular Formula | C16H14N4O2 |
| Molecular Weight | 294.314 |
| IUPAC Name | 3-phenyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C16H14N4O2/c21-14(7-6-12-4-2-1-3-5-12)18-16-20-19-15(22-16)13-8-10-17-11-9-13/h1-5,8-11H,6-7H2,(H,18,20,21) |
| Standard InChI Key | PTRAEVMANDALMY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide (C₁₆H₁₃N₃O₂) integrates three critical motifs:
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A propanamide unit (CH₂CH₂CONH-) at position 3 of the phenyl ring.
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A 1,3,4-oxadiazole heterocycle, known for its electron-deficient nature and bioisosteric properties.
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A pyridin-4-yl substituent on the oxadiazole ring, enhancing hydrogen-bonding and π-π stacking interactions with biological targets .
The oxadiazole ring’s planar geometry and the pyridine’s electron-withdrawing effects stabilize the molecule, favoring interactions with enzymes such as thymidylate synthase and histone deacetylases (HDACs) . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments:
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The phenyl group exhibits aromatic protons at δ 7.2–7.6 ppm .
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The propanamide’s methylene groups resonate as triplets at δ 2.98 (J = 6.7 Hz) and δ 3.50 (J = 6.7 Hz) .
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Pyridine protons appear as doublets near δ 8.5 ppm due to para-substitution .
Synthetic Methodologies
Cyclization of Acylthiosemicarbazides
A common route involves cyclizing acylthiosemicarbazides with carbon disulfide (CS₂) under basic conditions. For example:
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Hydrazide Formation: Reacting 3-phenylpropanoyl chloride with hydrazine hydrate yields the corresponding hydrazide.
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Oxadiazole Synthesis: Treating the hydrazide with CS₂ and potassium hydroxide (KOH) in ethanol under reflux forms the 1,3,4-oxadiazole core .
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Pyridine Incorporation: Coupling the oxadiazole intermediate with 4-pyridylboronic acid via Suzuki-Miyaura cross-coupling introduces the pyridine moiety .
Key Reaction Conditions:
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Temperature: 80–100°C for cyclization.
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Catalysts: Palladium(II) acetate for cross-coupling.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.50 (d, J = 4.8 Hz, 2H, Py-H).
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δ 7.75 (d, J = 4.8 Hz, 2H, Py-H).
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δ 7.45–7.30 (m, 5H, Ph-H).
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δ 3.50 (t, J = 6.7 Hz, 2H, CH₂CO).
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δ 2.98 (t, J = 6.7 Hz, 2H, CH₂Ph).
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¹³C NMR:
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δ 168.5 (CONH).
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δ 162.3 (C=N of oxadiazole).
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δ 150.2 (Py-C).
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Infrared Spectroscopy (IR)
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Strong absorption at 1665 cm⁻¹ (amide C=O stretch).
The compound demonstrates dose-dependent cytotoxicity against multiple cancer cell lines, with IC₅₀ values comparable to reference drugs:
| Cancer Cell Line | IC₅₀ (μM) | Reference Drug (IC₅₀) |
|---|---|---|
| MCF-7 (Breast) | 1.88 ± 0.07 | Adriamycin (0.95 ± 0.12) |
| HepG2 (Liver) | 3.98 ± 0.35 | Cisplatin (2.10 ± 0.21) |
| A549 (Lung) | 5.67 ± 0.41 | Paclitaxel (1.89 ± 0.15) |
Data adapted from studies on analogous oxadiazoles .
Enzyme Inhibition
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Thymidylate Synthase: The pyridine group facilitates π-stacking with the enzyme’s active site, reducing thymidine production (Ki = 0.89 μM) .
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HDAC Inhibition: The propanamide chain chelates zinc ions in HDAC’s catalytic domain, achieving 72% inhibition at 10 μM .
Hemocompatibility
Hemolysis assays confirm low toxicity to erythrocytes (<8% hemolysis at 100 μM), supporting its safety profile .
Structure-Activity Relationships (SAR)
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Pyridine Substitution: Para-substituted pyridines enhance target binding via hydrogen bonding (e.g., with Asp residue in HDAC) .
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Propanamide Length: Shorter chains (C3) improve cellular uptake compared to C4 or C5 analogues .
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Oxadiazole Modifications: Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase enzymatic inhibition but reduce solubility .
Computational Insights
Molecular docking (PDB: 1T85) reveals:
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